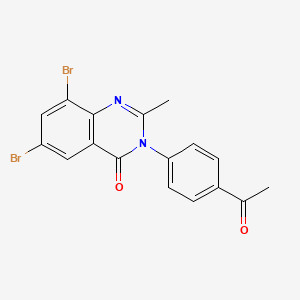
5-Tert-butyl-2-(methylsulfanyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Tert-butyl-2-(methylsulfanyl)phenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group and a methylsulfanyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyl-2-(methylsulfanyl)phenol typically involves the introduction of the tert-butyl and methylsulfanyl groups onto a phenol ring. One common method is through the alkylation of 2-methylthiophenol with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Tert-butyl-2-(methylsulfanyl)phenol can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted phenols.
Substitution: Halogenated or nitrated phenols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Tert-butyl-2-(methylsulfanyl)phenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound can be used to study the effects of phenolic compounds on biological systems. Its antioxidant properties make it a candidate for investigating oxidative stress and related cellular processes.
Medicine: Potential applications in medicine include the development of new drugs or therapeutic agents. The compound’s antioxidant properties may be beneficial in treating conditions related to oxidative stress.
Industry: In the industrial sector, this compound can be used as a stabilizer in polymers and plastics. Its ability to inhibit oxidation helps in prolonging the lifespan of materials.
Wirkmechanismus
The mechanism of action of 5-Tert-butyl-2-(methylsulfanyl)phenol involves its interaction with free radicals and reactive oxygen species (ROS). The phenolic group can donate a hydrogen atom to neutralize free radicals, thereby exhibiting antioxidant activity. The methylsulfanyl group may also contribute to the compound’s overall reactivity and stability.
Molecular Targets and Pathways:
Antioxidant Pathways: The compound targets free radicals and ROS, reducing oxidative damage in cells.
Enzyme Inhibition: It may inhibit certain enzymes involved in oxidative stress pathways, providing a protective effect.
Vergleich Mit ähnlichen Verbindungen
2-tert-Butyl-5-methylphenol: Similar structure but lacks the methylsulfanyl group.
5-tert-Butyl-2-hydroxybenzaldehyde: Contains an aldehyde group instead of a methylsulfanyl group.
5-tert-Butyl-2-methyl-benzenesulfonyl chloride: Contains a sulfonyl chloride group.
Uniqueness: 5-Tert-butyl-2-(methylsulfanyl)phenol is unique due to the presence of both the tert-butyl and methylsulfanyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
66624-05-3 |
|---|---|
Molekularformel |
C11H16OS |
Molekulargewicht |
196.31 g/mol |
IUPAC-Name |
5-tert-butyl-2-methylsulfanylphenol |
InChI |
InChI=1S/C11H16OS/c1-11(2,3)8-5-6-10(13-4)9(12)7-8/h5-7,12H,1-4H3 |
InChI-Schlüssel |
QOJRXQWXRFZDEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)SC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2-Azaspiro[5.5]undecan-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14468827.png)



![N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tricosanamide](/img/structure/B14468849.png)

![(Z)-7-[(1R)-3alpha,5alpha-Dihydroxy-2beta-[(E)-2-[2-[(4-fluorophenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]cyclopentan-1alpha-yl]-5-heptenoic acid methyl ester](/img/structure/B14468852.png)

![2-[2-(Prop-2-en-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14468864.png)



